2-Carboxybenzaldehyde

Vue d'ensemble

Description

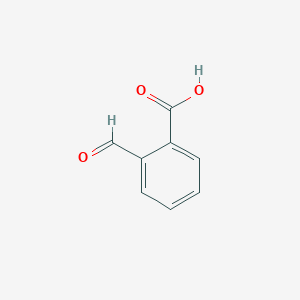

L'acide phtalaldéhydique, également connu sous le nom d'acide 2-carboxybenzaldéhyde ou d'acide 2-formylbenzoïque, est un composé organique de formule moléculaire C8H6O3. C'est un dérivé de l'acide phtalique et se caractérise par la présence à la fois d'un groupe aldéhyde et d'un groupe acide carboxylique sur le cycle benzénique. Ce composé présente un intérêt significatif en chimie organique en raison de sa réactivité unique et de ses applications dans divers domaines.

Applications De Recherche Scientifique

Phthalaldehydic acid has several applications in scientific research:

Mécanisme D'action

Target of Action

2-Carboxybenzaldehyde is a chemical compound that consists of a benzene ring, with an aldehyde and a carboxylic acid as substituents that are ortho to each other . It is a metabolite of the biodegradation of luoranthene using two pure bacterial strains, Pasteurella sp. IFA (B-2) and Mycobacterium sp. PYR-1 (AM) .

Mode of Action

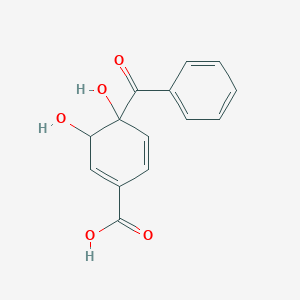

The compound exhibits ring–chain tautomerism: the two substituents can react with each other to form 3-hydroxyphthalide, a cyclic lactol . This lactol reacts readily with Grignard reagents, forming alkyl and aryl-substituted phthalides .

Biochemical Pathways

This compound is involved in the phenanthrene degradation pathway . It has been used to synthesize a series of N-substituted isoindolinones by reductive C-N coupling and intramolecular amidation with amines .

Pharmacokinetics

It is known that the compound is soluble in water and in short-chain alcohols , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of various compounds. For example, it can form alkyl and aryl-substituted phthalides when it reacts with Grignard reagents . It can also be used to synthesize a series of N-substituted isoindolinones .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water and short-chain alcohols suggests that its action, efficacy, and stability may be affected by the presence of these solvents.

Analyse Biochimique

Biochemical Properties

2-Carboxybenzaldehyde is known to react readily with Grignard reagents, forming alkyl and aryl-substituted phthalides This suggests that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to undergo ring-chain tautomerism to form 3-hydroxyphthalide

Méthodes De Préparation

L'acide phtalaldéhydique peut être synthétisé selon plusieurs méthodes :

Hydrolyse de précurseurs halogénés : Une méthode courante implique l'hydrolyse de la 2-bromo- ou de la 2-chlorophtalide.

Oxydation du naphtalène : Une autre méthode implique l'oxydation du naphtalène à l'aide de permanganate de potassium en milieu alcalin.

Ozonisation du naphtalène : Cette méthode implique l'ozonisation du naphtalène suivie d'une hydrolyse pour produire de l'acide phtalaldéhydique.

Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais sont optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

L'acide phtalaldéhydique subit diverses réactions chimiques en raison de la présence de groupes fonctionnels aldéhyde et acide carboxylique :

Substitution : Le groupe acide carboxylique peut subir des réactions de substitution pour former des esters, des amides ou des anhydrides.

Les principaux produits formés à partir de ces réactions comprennent l'acide phtalique, l'acide 2-hydroxyméthylbenzoïque et divers esters et amides.

4. Applications de la recherche scientifique

L'acide phtalaldéhydique a plusieurs applications dans la recherche scientifique :

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'acide phtalaldéhydique implique sa réactivité avec les nucléophiles en raison de la présence des groupes aldéhyde et acide carboxylique. Le groupe aldéhyde peut former des bases de Schiff avec les amines primaires, tandis que le groupe acide carboxylique peut former des esters et des amides. Ces réactions sont facilitées par la nature électro-attractive du groupe acide carboxylique, qui augmente l'électrophilie du groupe aldéhyde .

Comparaison Avec Des Composés Similaires

L'acide phtalaldéhydique est similaire à d'autres dérivés benzéniques avec des groupes aldéhyde et acide carboxylique, tels que :

Acide phtalique : Contrairement à l'acide phtalaldéhydique, l'acide phtalique possède deux groupes acide carboxylique et ne possède pas de groupe aldéhyde.

Acide 2-formylbenzoïque : Ce composé est essentiellement le même que l'acide phtalaldéhydique et est souvent utilisé de manière interchangeable.

3-Hydroxyphthalide : Ce composé possède un groupe hydroxyle à la place du groupe aldéhyde, ce qui conduit à une réactivité et des applications différentes.

L'acide phtalaldéhydique est unique en raison de la présence des deux groupes fonctionnels sur le cycle benzénique, ce qui permet une large gamme de réactions chimiques et d'applications.

Propriétés

IUPAC Name |

2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFCHNNOHNJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059490 | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-67-5 | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalaldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthalaldehydic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

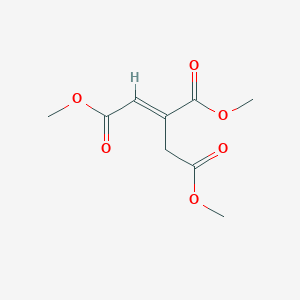

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?

A1: In humans, this compound is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []

Q2: What is the role of this compound dehydrogenase in bacterial phenanthrene degradation?

A2: this compound dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of this compound to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]

Q3: How does the presence of mercaptoethanol affect this compound reductase activity?

A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of this compound reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []

Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?

A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on this compound) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like this compound. []

Q5: Are there different types of AFAR enzymes?

A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H6O3, and its molecular weight is 150.13 g/mol.

Q7: Has this compound been used in the synthesis of metal-organic frameworks (MOFs)?

A7: Yes, a Schiff base derived from this compound and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []

Q8: Can this compound be used as a starting material in organic synthesis?

A8: Yes, this compound is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []

Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from this compound?

A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving this compound and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []

Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and this compound?

A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and this compound to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []

Q11: What analytical techniques are commonly employed to identify and quantify this compound and its metabolites?

A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze this compound and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of this compound biodegradation. [, ]

Q12: Can electrochemical methods be used to determine palladium using this compound thiosemicarbazone?

A12: Yes, the decrease in the reduction peak of this compound thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []

Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the this compound pathway?

A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)